

BPR1R024 Mesylate: A Technical Guide to Target Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1R024 mesylate is a potent and orally active small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage differentiation and survival.[1][2][3] Dysregulation of CSF1R signaling is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the target selectivity of BPR1R024, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the methodologies used for its characterization.

Target Selectivity Profile

BPR1R024 was developed through a strategic optimization process to enhance its selectivity for CSF1R while minimizing off-target effects, particularly against Aurora kinases A and B (AURA/B), which are associated with mitotic arrest and potential cytotoxicity to normal cells.[2]

Biochemical Inhibition Data

The inhibitory activity of BPR1R024 was assessed against its primary target, CSF1R, and the off-target kinases AURA and AURB using the Kinase-Glo assay. The results demonstrate exceptional potency against CSF1R and a significant selectivity margin over AURA and AURB.



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| CSF1R | 0.53 |
| AURA | >10,000 |
| AURB | 1,400 |

Table 1: Biochemical inhibitory activity of BPR1R024 against CSF1R, AURA, and AURB. Data from in-house Kinase-Glo assays.[2]

Broad Kinase Panel Profiling

To further elucidate the selectivity of BPR1R024, it was screened against a panel of 403 non-mutant kinases at a concentration of 1 µM using the KINOMEscan[™] technology.[2] This competition binding assay revealed a superior target selectivity with a selectivity score (S(10)) of 0.017.[2] Only a limited number of kinases exhibited greater than 90% inhibition at this concentration, highlighting the focused activity of BPR1R024.

| Kinase Target | Percent Inhibition @ 1 µM | |
|---------------|---------------------------|--|
| CSF1R | >99% | |
| c-KIT | >90% | |
| PDGFRβ | >90% | |
| PDGFRα | >90% | |
| DDR1 | >90% | |
| VEGFR2 | >90% | |
| PAK3 | >90% | |

Table 2: Kinases inhibited by more than 90% by BPR1R024 at a 1 μM concentration in a KINOMEscan[™] panel of 403 kinases.[2]

Cellular Activity



The potent biochemical inhibition of CSF1R by BPR1R024 translates to significant activity in cellular models. In cell viability assays, BPR1R024 demonstrated potent inhibition of CSF1R-dependent cell lines.

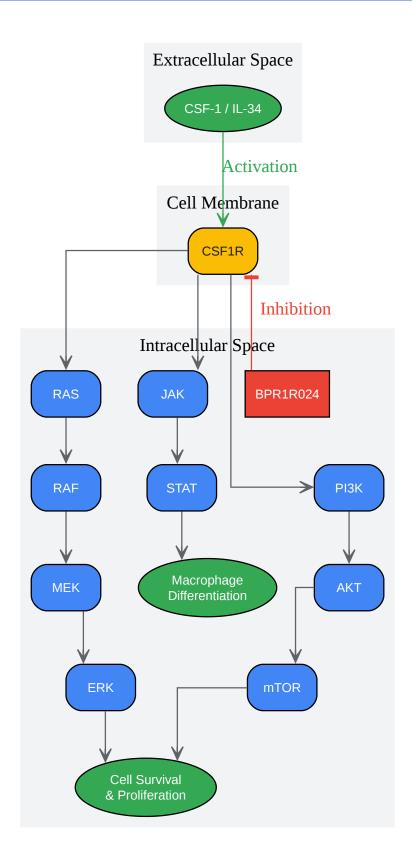
| Cell Line | Description | EC50 (nM) |
|-------------|--|-----------|
| Ba/F3-CSF1R | Ba/F3 cells ectopically expressing human CSF1R | 66 |
| M-NFS-60 | Mouse myelogenous leukemia cell line (CSF1R-dependent) | 92 |

Table 3: Cellular potency of BPR1R024 in CSF1R-dependent cell lines.[2]

Mechanism of Action: CSF1R Signaling Inhibition

BPR1R024 exerts its therapeutic effect by inhibiting the CSF1R signaling pathway. Upon binding of its ligands (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are crucial for the survival, proliferation, and differentiation of macrophages.[4][5] By blocking the ATP-binding site of the CSF1R kinase domain, BPR1R024 prevents this autophosphorylation and subsequent activation of downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4][6][7] This inhibition leads to a reduction in tumor-associated macrophages (TAMs) within the tumor microenvironment, thereby modulating the immune landscape to be less favorable for tumor growth.[1][2]





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Caption: CSF1R Signaling Pathway and Inhibition by BPR1R024.



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Protocol:

- Prepare a reaction mixture containing the specific kinase (e.g., CSF1R, AURA, or AURB), substrate, and any required cofactors in a reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
- Dispense the reaction mixture into a 96-well plate.
- Add serial dilutions of BPR1R024 or vehicle control (DMSO) to the wells.
- Initiate the kinase reaction by adding ATP (final concentration of 10 μ M).
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Add an equal volume of Kinase-Glo™ Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of BPR1R024 and fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Profiling

This is a competition-based binding assay used to quantify the interaction of a compound with a large panel of kinases.



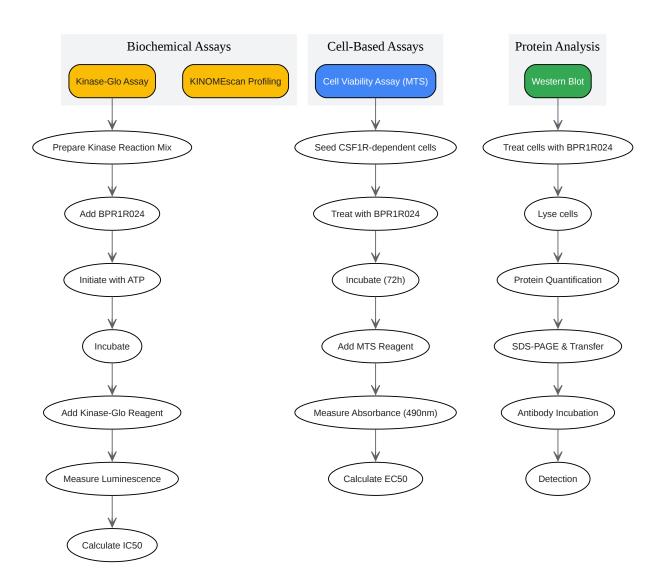




Protocol:

- A DNA-tagged kinase is incubated with the test compound (BPR1R024 at 1 μ M) and an immobilized, active-site directed ligand.
- The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
- The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the compound to the kinase.





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Caption: Experimental Workflows for BPR1R024 Characterization.



Cell Viability Assay (MTS)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

- Seed CSF1R-dependent cells (e.g., Ba/F3-CSF1R or M-NFS-60) in a 96-well plate at a density of 8,000 cells per well.
- After 16 hours, treat the cells with various concentrations of BPR1R024 or vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add MTS reagent to each well according to the manufacturer's protocol.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate EC50 values by normalizing the absorbance of treated cells to the vehicle control
 and fitting the data to a dose-response curve.[2]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.

Protocol:

- Seed THP-1 cells (1 x 106) in a six-well plate for 16 hours.
- Serum-starve the cells for 30 minutes and then treat with BPR1R024 at the desired concentrations.
- Stimulate the cells with human M-CSF (100 ng/mL) for 5 minutes.



- Wash the cells twice with cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-CSF1R, total CSF1R, phospho-AKT, total AKT).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

BPR1R024 mesylate is a highly potent and selective inhibitor of CSF1R. Its focused activity against CSF1R, coupled with minimal off-target effects, makes it a valuable tool for investigating the role of CSF1R in health and disease and a promising candidate for therapeutic development in oncology and other indications where CSF1R-driven pathology is a key factor. The data and protocols presented in this guide provide a comprehensive overview of the target selectivity of BPR1R024 for researchers and drug development professionals.

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